![molecular formula C7H6F3N3O B6230013 2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4-OL CAS No. 1196153-16-8](/img/no-structure.png)

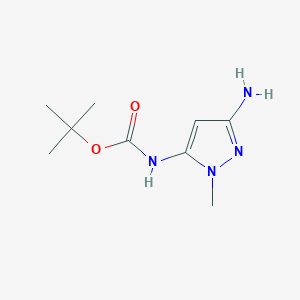

2-(Trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4-OL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one” is a type of nitrogen-containing heterocycle . These types of compounds are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of this compound and similar derivatives involves various techniques . For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various steps . For example, the reaction was carried out in a mixed solution of trifluoroacetic acid and DCM (1:1, v/v) at room temperature for 4 hours, and amino deprotection occurred to yield an intermediate . Finally, two types of products were obtained from the intermediate via two reaction approaches .将来の方向性

The future directions for this compound could involve further exploration of its potential applications. For instance, there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Therefore, this compound and its derivatives could be further investigated for their potential antibacterial properties.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one involves the condensation of 3,5-diamino-1,2,4-triazole with 2,2,2-trifluoroacetaldehyde followed by cyclization and oxidation steps.", "Starting Materials": [ "3,5-diamino-1,2,4-triazole", "2,2,2-trifluoroacetaldehyde", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 3,5-diamino-1,2,4-triazole with 2,2,2-trifluoroacetaldehyde in the presence of sodium acetate and acetic acid to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine.", "Step 2: Cyclization of the intermediate product with hydrogen peroxide in the presence of acetic acid to form 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one." ] } | |

CAS番号 |

1196153-16-8 |

分子式 |

C7H6F3N3O |

分子量 |

205.14 g/mol |

IUPAC名 |

2-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-4-6(14)11-1-2-13(4)12-5/h3H,1-2H2,(H,11,14) |

InChIキー |

KTLKJEDERSICIL-UHFFFAOYSA-N |

正規SMILES |

C1CN2C(=CC(=N2)C(F)(F)F)C(=O)N1 |

純度 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。